molecular formula C14H9BrN2S B14903500 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole

4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole

Cat. No.: B14903500
M. Wt: 317.21 g/mol
InChI Key: HUVFOHJGDUBSEC-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole ( 794577-13-2) is a small molecule with a molecular weight of 317.20 g/mol and the molecular formula C 14 H 9 BrN 2 S . It belongs to the class of pyridine-thiazole hybrids, which are privileged structures in medicinal chemistry due to their diverse biological activities. These scaffolds are frequently investigated for their potential as therapeutic agents, with some derivatives demonstrating promising antiproliferative properties in scientific research . While the specific research applications and mechanism of action for this exact isomer are not detailed in the available literature, its structure suggests significant potential as a key synthetic intermediate or a pharmacophore for drug discovery. The presence of both a bromophenyl group and a pyridinyl-thiazole core makes it a versatile building block for further chemical modifications, such as metal-catalyzed cross-coupling reactions, to create diverse compound libraries for biological screening . Researchers can leverage this compound in the development of novel molecules targeting various diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrN2S

Molecular Weight

317.21 g/mol

IUPAC Name

4-(2-bromophenyl)-2-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C14H9BrN2S/c15-11-6-2-1-5-10(11)13-9-18-14(17-13)12-7-3-4-8-16-12/h1-9H

InChI Key

HUVFOHJGDUBSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)Br

Origin of Product

United States

Spectroscopic and Structural Characterization Techniques for 4 2 Bromophenyl 2 Pyridin 2 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework, while 2D-NMR experiments would confirm connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms within the molecule. The spectrum for this compound would show distinct signals for the protons on the thiazole (B1198619) ring, the pyridine (B92270) ring, and the bromophenyl ring. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). The single proton on the thiazole ring (H-5) is expected to appear as a singlet. The four protons of the pyridine ring and the four protons of the bromophenyl ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. For similar 4-phenylthiazole (B157171) structures, the thiazole proton often appears as a singlet around δ 7.75 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments. The molecule contains 14 carbon atoms, and due to molecular asymmetry, 14 distinct signals would be expected in the proton-decoupled spectrum. The chemical shifts would indicate the nature of each carbon atom (e.g., aromatic, part of a heterocycle, or bonded to a heteroatom). Carbons of the thiazole ring in related derivatives typically appear between δ 109 and 172 ppm. researchgate.net The carbon attached to the bromine atom (C-2 of the phenyl ring) would also have a characteristic chemical shift.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would establish the correlations between adjacent protons, helping to assign the complex multiplets of the pyridine and bromophenyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Thiazole H-5 ~7.8 - 8.2 Singlet
Pyridine H-3, H-4, H-5, H-6 ~7.2 - 8.7 Multiplets, Doublets
Bromophenyl H-3, H-4, H-5, H-6 ~7.1 - 7.8 Multiplets, Doublets

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent rings and bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region. researchgate.net

C=C and C=N stretching: These vibrations from the aromatic and heteroaromatic rings are expected in the 1400-1650 cm⁻¹ range. researchgate.net For related thiazole derivatives, aromatic C=C stretching bands appear around 1570 cm⁻¹. researchgate.net

C-S stretching: The thiazole ring's carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, often around 600-700 cm⁻¹. researchgate.net

C-Br stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Aromatic C=C and C=N Stretch 1400 - 1650
C-S Stretch (Thiazole) 600 - 700
C-Br Stretch 500 - 650

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

For this compound (C₁₄H₉BrN₂S), the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity: the molecular ion peak [M]⁺ and an [M+2]⁺ peak. mdpi.com

The calculated monoisotopic mass is approximately 315.97 g/mol . HRMS would be used to confirm this exact mass. mdpi.com The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing cleavage at the bonds connecting the three ring systems.

Liquid chromatography-mass spectrometry (LC-MS) could be employed to analyze the purity of the compound and to study its behavior in solution.

Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophoric Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system formed by the interconnected phenyl, thiazole, and pyridine rings in this compound acts as a chromophore, absorbing light in the UV or visible range.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The position of the maximum absorbance (λ_max) is characteristic of the chromophore. For similar conjugated aromatic systems, absorption maxima are often observed in the UV region, typically between 240 and 400 nm. mdpi.comscielo.org.za The specific λ_max values and molar absorptivity (ε) help to characterize the electronic properties of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination (Applicability to Related Thiazole Structures)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound may not be published, the technique's applicability is well-established for related compounds.

Analysis of related thiazole structures reveals that X-ray crystallography can precisely determine:

Bond lengths and angles: Confirming the geometry of the thiazole, pyridine, and phenyl rings.

Torsional angles: Defining the relative orientation of the three rings. Significant twisting between the rings is expected due to steric hindrance, particularly from the ortho-bromo substituent.

Intermolecular interactions: Identifying non-covalent interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the solid-state packing.

For example, crystallographic studies on related 4-phenyl-thiazol-3-ium bromide derivatives have confirmed the planarity of the thiazole ring and provided detailed structural parameters. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This experimental data is then compared to the calculated theoretical percentages based on the proposed empirical formula.

For this compound, with the molecular formula C₁₄H₉BrN₂S, the theoretical elemental composition would be calculated. Experimental values that match these theoretical percentages within a narrow margin (typically ±0.4%) provide strong evidence for the compound's empirical formula and purity. researchgate.netmdpi.com

Table 3: Calculated Elemental Composition for C₁₄H₉BrN₂S

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 14 168.154 53.01
Hydrogen (H) 1.008 9 9.072 2.86
Bromine (Br) 79.904 1 79.904 25.19
Nitrogen (N) 14.007 2 28.014 8.83
Sulfur (S) 32.06 1 32.06 10.11
Total 317.204 100.00

No Specific Research Data Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published data available for the computational and theoretical investigation of the compound This compound . The stringent requirement to focus solely on this specific molecule prevents the inclusion of information from related isomers or analogs.

The search for molecular modeling, docking studies, and quantum chemical calculations—including Density Functional Theory (DFT) analysis, HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP), and conformational studies—for this exact chemical structure did not yield any specific research findings.

While extensive research exists for structurally similar compounds, such as other isomers (e.g., 4-(4-bromophenyl) derivatives) and related pyridine-thiazole hybrids, the strict adherence to the specified subject, as per the instructions, means that this information cannot be used to generate the requested article. Presenting data from different molecules would be scientifically inaccurate and misleading.

Therefore, the content for the requested outline below cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating various molecular descriptors that quantify physicochemical properties of the molecules and relating them to experimentally determined biological activities through statistical methods.

For classes of compounds similar to 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole, such as thiazole (B1198619) and pyridine (B92270) derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The development of a QSAR model involves selecting a training set of molecules with known activities, calculating relevant molecular descriptors, and using statistical techniques like multiple linear regression (MLR) or artificial neural networks (ANN) to create a predictive equation.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. For thiazole derivatives, descriptors often found to be significant in QSAR models include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electron distribution, such as dipole moment and orbital energies (HOMO/LUMO).

Physicochemical descriptors: Properties like the partition coefficient (Log P), molar refractivity, and topological polar surface area (TPSA) are frequently used.

While a specific QSAR model for this compound is not detailed in publicly available literature, models for analogous structures, such as 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, have shown success in predicting cytotoxic effects against cancer cell lines. nih.gov Such studies indicate that the structural features present in the target compound—a bromophenyl group, a thiazole core, and a pyridine ring—can be parameterized to build robust models for predicting its biological efficacy.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor Type Specific Descriptor Example Property Quantified
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Electron-donating ability
Lowest Unoccupied Molecular Orbital (LUMO) Energy Electron-accepting ability
Dipole Moment Polarity and charge distribution
Physicochemical Log P (Octanol-Water Partition Coefficient) Lipophilicity/Hydrophobicity
Topological Polar Surface Area (TPSA) Molecular polarity and hydrogen bonding capacity
Topological Wiener Index Molecular branching

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico methods are widely employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process critical for evaluating their potential for clinical success. nih.govnih.gov These predictions help in identifying compounds with favorable pharmacokinetic profiles early in the discovery pipeline, thereby reducing the likelihood of late-stage failures. For this compound, several key parameters can be computationally estimated to assess its drug-likeness.

Methodologies and Theoretical Parameters:

Log P (Octanol-Water Partition Coefficient): This parameter is a fundamental measure of a compound's lipophilicity. It influences solubility, absorption across biological membranes, and distribution within the body. A balanced Log P value (typically between 1 and 5) is often desired for oral drug candidates to ensure adequate aqueous solubility and lipid membrane permeability.

Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen) in a molecule. It is a strong predictor of passive molecular transport across membranes, such as intestinal absorption and blood-brain barrier penetration. Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.

Number of Rotatable Bonds (nRotb): This metric quantifies the conformational flexibility of a molecule. A lower number of rotatable bonds (typically ≤10) is associated with better oral bioavailability, as highly flexible molecules may lose significant conformational energy upon binding to their target.

These parameters are often evaluated in the context of established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a Log P value not greater than 5. Studies on various functionalized pyridine-linked thiazole derivatives have shown compliance with these rules, indicating favorable drug-like characteristics. nih.gov

Table 2: Predicted Physicochemical and Drug-Likeness Properties

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted Log P TPSA (Ų) Number of Rotatable Bonds Lipinski's Rule of Five Violations

| This compound | C₁₄H₉BrN₂S | 317.21 | ~4.1 | ~54.8 | 2 | 0 |

The in silico analysis suggests that this compound possesses a promising pharmacokinetic profile. Its calculated parameters fall within the acceptable ranges for orally bioavailable drugs, making it a viable candidate for further experimental investigation.

Research Applications and Functional Investigations of 4 2 Bromophenyl 2 Pyridin 2 Yl Thiazole and Its Analogues

Exploration in Coordination Chemistry and Metal Complexation

The presence of both thiazole (B1198619) and pyridine (B92270) rings, containing nitrogen and, in the case of thiazole, sulfur donor atoms, makes these compounds highly effective ligands for coordinating with a wide range of metal ions. nih.govasianpubs.org This has led to extensive exploration of their use in the development of novel metal complexes with diverse properties and applications.

Ligand Design Principles Incorporating Thiazole and Pyridine Moieties

The design of ligands based on the thiazole-pyridine scaffold is guided by several key principles aimed at creating stable and functional metal complexes. The core principle involves the chelation effect, where the ligand binds to a central metal atom via two or more donor sites to form a ring structure, which enhances the stability of the resulting complex.

Chelating Moieties : The 2-(pyridin-2-yl)thiazole framework acts as an efficient bidentate N,N-chelating ligand. The nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring coordinate to the metal center, forming a stable five-membered chelate ring. researchgate.net This bidentate coordination is a common feature in ligands used to construct stable transition metal complexes. orientjchem.org

Electronic Tuning : The electronic properties of the ligand can be systematically modified. The electron-donating or withdrawing nature of substituents on the phenyl and pyridine rings influences the electron density on the coordinating nitrogen atoms. The 2-bromophenyl group, for instance, acts as an electron-withdrawing group, which can affect the ligand's basicity and, consequently, the stability and reactivity of the metal complex. mdpi.com

Steric Influence : Substituents on the ligand framework also exert steric control over the coordination sphere of the metal ion. The bulky 2-bromophenyl group can influence the geometry of the resulting complex, preventing the coordination of additional ligands or favoring specific stereoisomers. This steric hindrance can be strategically used to control the reactivity and catalytic activity of the metal center.

Investigation of Metal-Ligand Interactions and Complex Stability

The interaction between thiazole-pyridine based ligands and metal ions results in complexes with varying geometries and stabilities. The nature of the metal ion, its oxidation state, and the specific ligand structure all play crucial roles.

Coordination Geometry : Thiazole-pyridine ligands form complexes with various coordination geometries depending on the metal ion and reaction conditions. For example, palladium(II) complexes with similar ligands often exhibit a square planar geometry. nih.gov Other metals, such as cobalt(II) and nickel(II), can form octahedral complexes when coordinated with two or three bidentate ligands and additional monodentate ligands. semanticscholar.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole typically involves a straightforward reaction between the ligand and a suitable metal salt.

General Synthesis : A common synthetic method involves mixing a solution of the ligand with a solution of a metal salt (e.g., Na₂[PdCl₄], NiBr₂, ZnCl₂) in a suitable solvent such as ethanol (B145695) or methanol (B129727). The mixture is often stirred at room temperature or refluxed to facilitate complex formation. asianpubs.orgnih.gov The resulting metal complex may precipitate from the solution and can be isolated by filtration. asianpubs.org

Characterization Techniques : A suite of analytical techniques is employed to confirm the structure and purity of the synthesized complexes. These include:

X-ray Crystallography : Provides definitive information on the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

NMR Spectroscopy : ¹H and ¹³C NMR are used to elucidate the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal ion.

Infrared (IR) Spectroscopy : Used to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and other characteristic bonds in the pyridine and thiazole rings.

Elemental Analysis : Determines the elemental composition of the complex, confirming its stoichiometry. orientjchem.org

UV-Visible Spectroscopy : Provides information about the electronic transitions within the complex, which can help to understand its electronic structure and geometry. semanticscholar.org

The table below summarizes representative metal complexes formed with analogous thiazole-based ligands, highlighting the synthetic and characterization methods used.

Metal IonLigand TypeSynthesis MethodCharacterizationCoordination GeometryReference
Pd(II)Thiazoline derivativeReaction with Na₂[PdCl₄]·H₂O in ethanolX-ray diffraction, IR, ¹H NMRSquare Planar nih.gov
Ni(II)N^C^N cyclometalated thiazoleReaction with [Ni(COD)₂] or NiBr₂X-ray diffraction, ¹H NMR, Elemental AnalysisDistorted Square-Planar mdpi.com
Zn(II)5-N-Arylaminothiazole with pyridyl groupMixing ligand with zinc halides at room temperatureESI-mass analysis2:1 metal-ligand ratio complex nih.gov
Co(II)2-amino-4-p-(bromophenyl)thiazoleRefluxing ethanolic solutions of ligand and metal acetateIR, UV, Magnetic Moment, Elemental AnalysisOctahedral (inferred) asianpubs.org

Development as Molecular Probes and Tools in Chemical Biology

The unique photophysical properties of thiazole-containing aromatic systems make them attractive candidates for the development of molecular probes for biological applications. Their ability to fluoresce upon excitation with UV or visible light allows for the sensitive detection and imaging of biological processes.

Design as Fluorescent Reporters and Tags for Biomolecular Systems

The 2-(pyridin-2-yl)thiazole core can serve as a fluorophore, a chemical compound that can re-emit light upon light excitation. The design of such molecules as fluorescent probes involves optimizing their photophysical properties for specific applications.

Fluorophore Design : Thiazole derivatives can be connected to various electron-donating or electron-accepting groups to tune their fluorescence properties, including emission wavelength and quantum yield. nih.gov The combination of a thiazole with other aromatic systems, such as in this compound, creates a π-conjugated system that is often responsible for the molecule's fluorescence. nih.gov

Sensing Mechanisms : These probes can be designed to signal the presence of specific analytes (e.g., metal ions, biomolecules) through changes in their fluorescence intensity or wavelength. For example, the coordination of a metal ion to the pyridine-thiazole unit can quench or enhance fluorescence, providing a mechanism for detection. nih.gov Some thiazole-based probes have been developed for the selective sensing of biologically important species like cysteine. researchgate.net

Biomolecular Tagging : By attaching a reactive group to the core fluorophore, these molecules can be used to covalently label proteins or other biomolecules. This allows for the visualization of the labeled molecule's localization and dynamics within living cells.

The table below presents photophysical data for representative fluorescent probes containing thiazole moieties.

Compound TypeExcitation (nm)Emission (nm)ApplicationReference
Zr(IV)-MOF with thiadiazole ligand370510Selective sensing of 2,4,6-trinitrophenol mdpi.com
Benzo[d]thiazole-based probe (BT-AC)350485Selective sensing of Cysteine researchgate.net
Azo-thiazole derivatives--Antibacterial and anti-inflammatory agents nih.gov
Thiazole-pyrazoline derivatives--Autophagy inducers in cancer cells nih.gov

Applications in Activity-Based Protein Profiling and Metabolic Labeling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function directly in complex biological systems. magtechjournal.comfrontiersin.org ABPP utilizes small molecule probes that react covalently with the active sites of specific enzymes.

Probe Structure : An activity-based probe typically consists of three components: a reactive group (or "warhead") that binds to the enzyme, a reporter tag (such as a fluorophore or biotin) for detection and isolation, and a linker connecting the two. frontiersin.org

Potential Role of Thiazole Derivatives : Thiazole derivatives like this compound can be envisioned as scaffolds for the development of novel activity-based probes. The core structure could be modified to incorporate a reactive warhead, for example, by functionalizing the bromophenyl ring. The inherent fluorescence of the thiazole-pyridine system could potentially serve as the reporter tag, enabling direct visualization of labeled enzymes.

Target Identification : The goal of ABPP is to identify the protein targets of small molecules and map their interactions within the proteome. frontiersin.org Thiazole-based probes could be designed to target specific enzyme classes, such as kinases or proteases, which are often implicated in disease. The development of such tools would aid in drug discovery by helping to identify new drug targets and understand the mechanisms of action of existing drugs. magtechjournal.comnih.gov Although specific applications of this compound in ABPP have not been extensively reported, the chemical tractability and favorable photophysical properties of the thiazole scaffold make it a promising platform for future probe development. nih.gov

Investigations in Antimicrobial Research

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Thiazole derivatives, including analogues of this compound, have been a focus of research due to their broad-spectrum biological activities.

Mechanistic Hypotheses for Antibacterial Action (e.g., DNA Gyrase Inhibition)

A primary hypothesized mechanism for the antibacterial action of thiazole-containing compounds is the inhibition of bacterial DNA gyrase. nih.govsci-hub.se This essential enzyme, a type II topoisomerase, is crucial for bacterial DNA replication, repair, and transcription by introducing negative supercoils into the DNA. sci-hub.seacs.org Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. sci-hub.se

Studies on structurally related compounds, such as N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide and quinoline-carbohydrazide derivatives, have demonstrated a strong correlation between their antibacterial activity and their ability to inhibit DNA gyrase from bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govacs.org This evidence supports the hypothesis that the this compound scaffold may similarly exert its antibacterial effects by targeting the ATP-binding site of the GyrB subunit of DNA gyrase, thereby disrupting its enzymatic function. nih.govbioworld.com The inhibition of DNA gyrase and the related topoisomerase IV are validated and attractive targets for the development of new antibacterial drugs. sci-hub.sebioworld.com

Mechanistic Hypotheses for Antifungal Action

For antifungal activity, particularly against pathogens like Candida albicans, a key proposed mechanism for thiazole analogues involves the induction of oxidative damage. nih.gov Research on (4-phenyl-1,3-thiazol-2-yl) hydrazine, a compound with a similar core structure, revealed that it triggers a significant accumulation of intracellular reactive oxygen species (ROS). nih.govresearchgate.net

This buildup of ROS leads to oxidative stress, causing damage to vital cellular components, including DNA, proteins, and lipids, which culminates in fungal cell death. nih.gov The addition of ROS scavengers was shown to reduce the antifungal activity of the compound, reinforcing the role of oxidative stress in its mechanism. researchgate.net Furthermore, these compounds can inhibit critical virulence factors in fungi, such as the formation of hyphae and biofilms, which are essential for infection and persistence. nih.gov Another potential target in fungi is the yeast casein kinase (Yck2), a non-essential stress kinase that plays a role in cell wall regulation and has been identified as a promising target for antifungal drug development. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy Across Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the thiazole scaffold. Research on various analogues has provided insights into how specific structural modifications influence antibacterial and antifungal efficacy.

For antibacterial activity, the nature and position of substituents on the phenyl ring are critical. The presence of an electron-withdrawing group, such as a bromo or chloro group, at the para-position of the phenyl ring attached to the thiazole core is often associated with good antibacterial activity. nih.govresearchgate.net In a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, specific Schiff base analogues exhibited promising activity against both Gram-positive and Gram-negative bacteria, in some cases comparable to the standard drug norfloxacin. nih.gov

For antifungal activity, substitutions on different parts of the molecule play a significant role. In one study of pyrazole-thiazolidinone hybrids, a chloro-substituted compound was the most active against C. albicans. nih.gov Another study found that for a series of 2-amino-4-(phenyl)-1,3-thiazole derivatives, while many compounds were inactive against Gram-negative bacteria, they exhibited distinguished antifungal activity against C. albicans and C. glabrata. researchgate.net The presence of a p-bromophenyl group at the C4 position of the thiazole ring has been shown to increase antifungal activity in certain series of compounds. nih.gov

The interactive table below summarizes key SAR findings for antimicrobial thiazole analogues.

Scaffold/SeriesSubstitution/ModificationEffect on Antimicrobial ActivityReference(s)
4-(Aryl)-thiazol-2-amine Schiff basesp-chloro or p-nitro substitution on the phenyl ring attached to the imine nitrogen.Enhanced antibacterial and antifungal activity. nih.gov
2-(Pyrazolin-1-yl)-thiazolesp-bromophenyl group at the 4-position of the thiazole ring.Increased antifungal and antituberculosis activity. nih.gov
Pyrazole-thiazolidinonesChloro-substitution (R=Cl) on the phenyl ring.Most active against C. albicans. nih.gov
2-amino-4-(phenyl)-1,3-thiazoleAcetamide and thiourea (B124793) derivatives.Showed moderate antibacterial activity against S. aureus and B. subtilis and notable antifungal activity. researchgate.net
2-(Pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazolesThiophene substitution.Showed promising activity against E. coli, P. aeruginosa, and S. aureus. nih.gov

Investigations in Anticancer Research

The pyridine-thiazole hybrid structure is a promising scaffold in the development of novel anticancer agents, with research focusing on various mechanisms to halt cancer cell proliferation and survival.

Mechanistic Hypotheses for Antiproliferative Action (e.g., Tubulin Polymerization Inhibition, Kinase Inhibition, PI3K Inhibition, SREBP blocking, Angiogenesis Inhibition)

A predominant mechanism of action for pyridine-thiazole analogues in cancer is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. nih.govnih.gov

Angiogenesis Inhibition via VEGFR-2 Kinase Inhibition: Many thiazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. mdpi.commdpi.com By blocking the ATP-binding site of VEGFR-2, these compounds can suppress tumor-induced angiogenesis. mdpi.comnih.gov For example, certain 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and 4-chlorophenylthiazole derivatives have demonstrated potent VEGFR-2 inhibitory activity. mdpi.commdpi.com

EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase target in cancer therapy. nih.gov Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Quinazoline-based thiazole derivatives, including those with a 4-(4-bromophenyl)thiazol-2-yl)amino moiety, have been synthesized and shown to act as EGFR kinase inhibitors. nih.govresearchgate.net

Other Kinase Inhibition (CDK2, PI3K): Thiazole-containing compounds have also been investigated as inhibitors of other kinases. Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle progression, and its inhibition can lead to cell cycle arrest. mdpi.com Some thiazole derivatives have shown the ability to inhibit CDK2, leading to G2/M or G1 phase arrest and apoptosis. nih.gov Additionally, the PI3K/mTOR signaling pathway is another target, with certain thiazole derivatives showing inhibitory effects. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

SAR studies have been instrumental in identifying the structural features of pyridine-thiazole analogues that contribute to their anticancer efficacy.

The substitution pattern on the phenyl ring attached to the thiazole core is a determining factor for anticancer activity. In one series of quinazoline-based thiazole derivatives, compounds with a 4-fluorophenyl or 3,4,5-trimethoxyphenyl group at the 4-position of the thiazole ring showed the most potent antiproliferative activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. nih.govresearchgate.net In another study, a derivative with a 3-nitrophenyl group exhibited strong VEGFR-2 inhibition and cytotoxic activity. mdpi.com

Modifications to other parts of the molecule also significantly impact potency. For 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, a 2,6-dimethyl substitution on the N-aryl ring resulted in the most promising anticancer activity across a panel of cancer cell lines. mdpi.com The nature of the heterocyclic system linked to the core thiazole is also important; for instance, linking a quinazoline (B50416) moiety has proven effective for targeting EGFR kinase. nih.govresearchgate.net

The interactive table below summarizes key SAR findings for anticancer thiazole analogues.

Scaffold/SeriesSubstitution/ModificationEffect on Anticancer ActivityReference(s)
Quinazoline-thiazole Hybrids4-(4-fluorophenyl) or 4-(3,4,5-trimethoxyphenyl) on the thiazole ring.Most potent antiproliferative activity against MCF-7, HepG2, and A549 cell lines. nih.govresearchgate.net
4-(Aryl)-thiazol-2-amine Derivatives2-chloro substitution on the N-phenyl ring.Most active compound against the MCF7 breast cancer cell line. nih.gov
Hydrazinyl Thiazole Derivatives3-nitrophenyl or 4-chlorophenyl on the thiazole ring.Good inhibitory activity against VEGFR-2. mdpi.com
2-[2-[Benzylidene] hydrazinyl]-thiazole-4[5H]-onesAzo group (-N=N-Ph) substitution on the 4-hydroxybenzylidene ring.Most active derivative against MCF-7 and HepG2 cell lines. mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine2,6-dimethyl substitution on the N-aryl ring.Showed the most significant activity across a panel of 58 cancer cell lines. mdpi.com

Induction of Apoptotic Pathways in Cellular Models

The ability to induce apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Research into thiazole derivatives has revealed their significant potential to trigger this pathway in cancer cells, often with selectivity over normal cells. Analogues of this compound have been investigated for their pro-apoptotic effects, which are typically mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Mechanistic studies show that these compounds can modulate the expression of key regulatory proteins involved in apoptosis. A common mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a cascade of executioner caspases, including caspase-3 and caspase-7, which ultimately leads to cell death.

Furthermore, flow cytometry analyses have demonstrated that treatment with certain thiazole derivatives can cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cell proliferation. The induction of apoptosis is a key mechanism behind the cytotoxic effects observed for many thiazole-containing compounds in various cancer cell lines.

Table 1: Effects of Thiazole Analogues on Apoptotic Pathways in Cancer Cell Lines

Compound Type Cell Line Key Observations
Pyridine-thiazole hybrids HepG2 Increased levels of Bax and caspase-3; decreased Bcl-2 levels.
Thiazole-based pyridines A549 Induction of apoptosis confirmed by mitochondrial membrane potential assay and caspase-3 activation.
Bis-thiazole derivatives KF-28 Upregulation of pro-apoptotic genes (bax, puma); downregulation of anti-apoptotic gene (Bcl-2).

Explorations in Other Therapeutic Research Areas (Mechanistic and SAR Focus)

Beyond oncology, the versatile structure of pyridinyl-thiazole derivatives has prompted explorations into a multitude of other therapeutic applications. These investigations focus on understanding the molecular mechanisms and identifying the structural features essential for activity.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Thiazole derivatives have shown promise in this area, with several analogues exhibiting significant inhibitory activity against the H37Rv strain.

A key target for some of these compounds is the β-ketoacyl-ACP synthase (KasA) protein. researchgate.net KasA is an essential enzyme involved in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. frontiersin.org Inhibition of KasA disrupts cell wall formation, leading to bacterial death. frontiersin.org Molecular docking studies have been employed to understand the binding interactions between thiazole derivatives and the KasA active site, guiding the synthesis of more potent inhibitors. researchgate.net Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl ring at the 4-position of the thiazole and modifications of the group at the 2-position can significantly influence antitubercular potency. nih.govmdpi.com For instance, certain thiazole derivatives have demonstrated potent activity with MIC values as low as 6.25 µg/ml against M. tuberculosis. researchgate.net

Table 2: Antitubercular Activity of Representative Thiazole Analogues

Compound Class Target Organism Target Protein (Hypothesized) Notable Activity (MIC)
Thiazolyl pyrazine (B50134) carboxamides M. tuberculosis H37Rv KasA 6.25 µg/ml
4-phenyl thiazole derivatives M. tuberculosis H37Rv Not specified 1 µM - 61.2 µM
Thiazole-chalcone hybrids M. tuberculosis H37Rv Not specified IC50 > 70 µg/mL

Leishmaniasis and malaria, both parasitic diseases, are major global health concerns. Thiazole-containing compounds have been evaluated for their potential to combat these infections. nih.govnih.gov Studies on Leishmania infantum have shown that thiazole and pyridine derivatives can inhibit the growth of both promastigote and amastigote forms of the parasite with low toxicity to mammalian cells. nih.gov The proposed mechanism for some analogues involves inducing ultrastructural changes in the parasite that are consistent with apoptosis. nih.gov

In the context of malaria, caused by Plasmodium species, certain benzothiazoles have demonstrated activity against all stages of the parasite's life cycle. The mechanism of action for some of these compounds is linked to the disruption of the parasite's mitochondrial membrane potential. researchgate.net The thiadiazole scaffold, closely related to thiazole, has also been explored, with some derivatives potentially acting through the generation of free radicals or the inhibition of essential parasite enzymes like carbonic anhydrase. nih.gov

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.netwisdomlib.orgbenthamscience.com The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). researchgate.netmdpi.com By inhibiting these enzymes, thiazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nuph.edu.ua

In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory effects of various 2,4-disubstituted thiazole derivatives. rasayanjournal.co.inpensoft.netwjpmr.com Some compounds have shown efficacy comparable or superior to standard drugs like diclofenac (B195802) sodium and ibuprofen. rasayanjournal.co.inpensoft.net SAR studies suggest that the nature and position of substituents on the phenyl ring attached to the thiazole core are critical for activity. For example, the presence of methyl or nitro groups on the 4-phenyl ring has been associated with good anti-inflammatory activity. rasayanjournal.co.in

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound Class In Vivo/In Vitro Model Proposed Mechanism
2,4-disubstituted 1,3-thiazoles Albumin denaturation Inhibition of protein denaturation
Thiazolo[4,5-b]pyridin-2-ones Carrageenan-induced rat paw edema Reduction of edema
4-substituted thiazole analogues COX-1 and COX-2 inhibition assays Selective COX-2 inhibition
N-aryl-4-aryl-1,3-thiazole-2-amines 5-LOX inhibition assay Direct 5-LOX inhibition

The thiazole scaffold is present in several established antidiabetic drugs, such as pioglitazone (B448) and rosiglitazone, which primarily act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists. nih.govrasayanjournal.co.in Research continues to explore other thiazole derivatives for novel antidiabetic mechanisms. One promising approach is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. ijpsjournal.comrjptonline.org By inhibiting these enzymes in the digestive tract, the rate of glucose absorption is slowed, helping to manage postprandial hyperglycemia. mdpi.com

Several studies have reported thiazole derivatives with potent α-glucosidase inhibitory activity, in some cases exceeding that of the standard drug acarbose. ijpsjournal.comnih.gov Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes. mdpi.com Other potential targets for thiazole-based antidiabetic agents include aldose reductase and dipeptidyl peptidase-4 (DPP-4). rasayanjournal.co.innih.gov

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The thiazole nucleus is considered a valuable pharmacophore in the design of new anticonvulsant agents. biointerfaceresearch.com The anticonvulsant activity of some thiazole and related thiazolidinone derivatives has been demonstrated in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizure tests. biointerfaceresearch.commdpi.com

While the exact mechanisms are not fully elucidated for all compounds, several hypotheses exist. One proposed mechanism involves the modulation of GABAergic neurotransmission. nuph.edu.ua Another hypothesis suggests that the anticonvulsant effect may not be mediated by benzodiazepine (B76468) receptors, as the activity of some triazolyl-thiazoles was not affected by the antagonist flumazenil. nih.gov The structural features common to many active anticonvulsants, such as a hydrophobic aryl ring system and a hydrogen bond donor/acceptor domain, have been incorporated into the design of novel thiazole-based compounds. biointerfaceresearch.com

Antioxidant Activity Research Mechanisms

While specific research on the antioxidant mechanisms of this compound is not extensively documented in publicly available literature, the broader class of thiazole derivatives has been investigated for its antioxidant potential. The primary mechanisms through which such compounds are believed to exert their antioxidant effects include radical scavenging and metal chelation.

One of the most common methods to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The antioxidant capacity is often quantified as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Studies on various thiazole derivatives have demonstrated their efficacy in the DPPH assay. For instance, a series of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. Similarly, research on other thiazole-containing compounds has also utilized this assay to screen for antioxidant potential, with some derivatives showing a high level of DPPH radical inhibition, in the range of 70-98%.

The general mechanism of radical scavenging by phenolic and other electron-rich thiazole derivatives is attributed to their ability to donate a hydrogen atom from a hydroxyl group or another labile site, or to transfer an electron to a radical species, thereby stabilizing it. The resulting radical form of the antioxidant molecule is typically more stable and less reactive than the initial radical it neutralized.

While direct evidence for this compound is lacking, the presence of the electron-rich thiazole and pyridine rings, along with the phenyl group, suggests that it could potentially participate in electron transfer or hydrogen atom donation processes, which are key to antioxidant activity. However, without specific experimental data, this remains a hypothesis.

Future Research Directions and Emerging Opportunities for 4 2 Bromophenyl 2 Pyridin 2 Yl Thiazole Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which can involve harsh reaction conditions and the use of hazardous chemicals. bepls.commdpi.com Future research is increasingly focused on the development of green and sustainable synthetic protocols that offer higher yields, shorter reaction times, and milder conditions. bepls.commdpi.com

Emerging sustainable techniques that could be applied to the synthesis of 4-(2-bromophenyl)-2-(pyridin-2-yl)thiazole derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. bepls.comtsijournals.com It has been successfully used to synthesize complex thiazole derivatives, demonstrating its potential for creating novel analogues of the target compound. bepls.comtsijournals.com

Ultrasonic Irradiation: The use of ultrasound offers an energy-efficient alternative to conventional heating, often leading to higher yields and shorter reaction times under mild conditions. mdpi.commdpi.com

Green Catalysts: The development and use of eco-friendly, recyclable catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, are gaining traction. mdpi.commdpi.com These catalysts are easily recoverable and reusable, minimizing waste and environmental impact. mdpi.commdpi.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing solvent usage. mdpi.comresearchgate.net

Future work should aim to adapt these green methodologies for the streamlined and environmentally benign synthesis of a diverse library of this compound derivatives for further investigation.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for Thiazole Derivatives

Feature Conventional Methods (e.g., Hantzsch) Sustainable Methods
Energy Source Conventional heating Microwave, Ultrasound mdpi.comnih.gov
Catalysts Often harsh acids/bases Recyclable, eco-friendly catalysts bepls.commdpi.com
Solvents Often hazardous organic solvents Green solvents (e.g., PEG-400), solvent-free conditions bepls.com
Reaction Time Often long (hours to days) Reduced (minutes to hours) bepls.commdpi.com
Yields Variable Often good to excellent bepls.comresearchgate.net
By-products Can generate significant waste Minimized waste, higher atom economy nih.gov

Advanced Computational Approaches in Compound Design and Activity Prediction

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and prediction of biological activity for new compounds, thereby saving time and resources. nih.govijsdr.org For derivatives of this compound, advanced computational approaches can guide the synthesis of molecules with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. ijsdr.orguran.ua Both 2D-QSAR and 3D-QSAR studies can be employed to identify key structural features and physicochemical properties that are crucial for the desired activity. nih.govnih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to study pyridyl aminothiazole derivatives, providing insights into the steric, electrostatic, and hydrogen-bonding requirements for potent activity. nih.gov Future QSAR studies on this compound derivatives could accelerate the identification of lead compounds. uran.ua

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and interaction patterns. nih.govresearchgate.net Docking studies have been performed on various thiazole derivatives to explore their interactions with biological targets like checkpoint kinase 1 (Chk1) and epidermal growth factor receptor (EGFR). ijsdr.orgnih.gov By employing molecular docking, researchers can design derivatives of this compound that exhibit stronger and more specific interactions with a target of interest, guiding synthetic efforts toward more effective molecules. nih.govijsdr.org

ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govresearchgate.net Early-stage in silico ADME profiling can help eliminate compounds with poor pharmacokinetic profiles, ensuring that synthetic efforts are focused on molecules with a higher probability of clinical success. nih.govresearchgate.net

Table 2: Computational Models for Drug Design

Computational Method Application in Thiazole Derivative Research Key Parameters
2D-QSAR Predicts activity based on 2D structural descriptors. nih.gov r², q², pred_r² nih.gov
3D-QSAR (CoMFA/CoMSIA) Relates 3D molecular fields (steric, electrostatic) to biological activity. nih.gov q², r² nih.gov
Molecular Docking Predicts binding mode and affinity of a ligand to a protein target. ijsdr.org Docking Score, Binding Energy ijsdr.orgnih.gov
ADME Modeling Predicts pharmacokinetic properties like oral bioavailability and drug-likeness. nih.gov Lipinski's Rule of Five, etc. ijsdr.org

Elucidation of Novel Biological Mechanisms and Molecular Targets

Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. fabad.org.trkuey.net However, for many derivatives, the precise molecular mechanisms and biological targets remain to be fully elucidated. Future research on this compound derivatives should focus on identifying and validating novel targets to uncover new therapeutic potentials.

Several studies on structurally related compounds provide promising starting points. For example, certain thiazole derivatives have been investigated as:

Anticancer Agents: Thiazole-based molecules have shown the ability to inhibit tumor growth and induce cancer cell death. kuey.net Some derivatives act as inhibitors of key enzymes in cancer progression, such as Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. mdpi.com The pyridine-thiazole scaffold has been specifically explored for its antiproliferative activity, with some compounds showing promising results against breast and liver cancer cell lines. researchgate.net Future work could investigate whether this compound derivatives can modulate these or other cancer-related targets.

Kinase Inhibitors: Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov Pyridyl aminothiazole derivatives have been studied as inhibitors of Checkpoint Kinase 1 (Chk1), a promising target for anticancer therapies. nih.gov

Antimicrobial Agents: The thiazole nucleus is a key component of many compounds with antibacterial and antifungal properties. nih.gov Research has demonstrated that bromophenyl-thiazole derivatives can be effective against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. acs.orgnih.gov Investigating the specific microbial enzymes or pathways inhibited by these compounds could lead to the development of new anti-infective agents.

Future studies should employ techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify the direct molecular targets of this compound derivatives and unravel their mechanisms of action.

Exploration of New Application Domains in Chemical Biology and Materials Science

Beyond their therapeutic potential, the unique physicochemical properties of the thiazole ring system make its derivatives attractive for applications in other scientific fields. kuey.net Future research should explore the utility of this compound derivatives in chemical biology and materials science.

Chemical Biology: The thiazole scaffold can be incorporated into chemical probes and sensors. ijsat.org Its distinct electronic properties could be harnessed to design fluorescent probes for imaging specific biomolecules or cellular processes. Derivatives could be functionalized to selectively bind to certain ions or proteins, leading to a detectable change in their optical properties, making them useful as sensors. ijsat.org

Materials Science: Thiazole-based compounds have found applications in the development of advanced organic materials. kuey.net Their electronic and optical characteristics make them suitable for use in:

Organic Electronics: Thiazole-based polymers have been used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent charge transport properties and stability. kuey.net

Corrosion Inhibitors: The presence of heteroatoms (nitrogen and sulfur) allows thiazole derivatives to strongly adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. scispace.com Studies have shown that thiazole compounds can be effective corrosion inhibitors for metals like copper in acidic environments. scispace.com

The exploration of this compound derivatives in these areas could lead to the development of novel functional materials, sensors, and research tools, expanding the impact of this chemical scaffold beyond medicinal chemistry. kuey.netijsat.org

Q & A

Q. What synthetic strategies are optimal for preparing 4-(2-bromophenyl)-2-(pyridin-2-yl)thiazole, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, thiazole formation involves reacting α-bromoketones with thioamides or thioureas under reflux in ethanol or THF . Post-synthesis, purity is validated using:

  • HPLC : Retention time comparison against standards.
  • Elemental Analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .
  • Spectroscopy : 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.2–8.6 ppm; thiazole C-2 at ~168 ppm) and IR (C=N stretch ~1600 cm1^{-1}) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL-2018/6 (for anisotropic displacement parameters, hydrogen placement, and R-factor optimization) .
  • Validation : PLATON for checking structural integrity (e.g., C—C bond lengths: 1.48–1.53 Å; Br-C distances: ~1.89 Å) .

Intermediate Research Questions

Q. What photophysical properties make this compound suitable for light-emitting electrochemical cells (LECs)?

Methodological Answer: In iridium(III) complexes, the ligand this compound stabilizes the LUMO via π*-orbital delocalization, reducing the HOMO-LUMO gap (e.g., ΔE ≈ 2.1 eV vs. 2.8 eV in [Ir(ppy)₂(bpy)]⁺). This shifts emission to red (λₑₘ ≈ 620–650 nm) with high quantum yields (Φ = 0.45–0.62) . Device testing involves:

  • Electroluminescence : Driving voltages ≤3.5 V.
  • Lifetime : >1000 h at 100 cd/m² via constant-current operation .

Q. How does the 2-bromophenyl substituent influence antimycobacterial activity compared to pyridin-2-yl derivatives?

Methodological Answer: The bromophenyl group enhances lipophilicity (clogP ≈ 3.8 vs. 2.1 for pyridin-2-yl), improving membrane penetration. However, it reduces Mycobacterium tuberculosis (Mtb) inhibition (MIC = 13 μM vs. 1.2 μM for pyridin-2-yl derivatives). Activity is assayed via:

  • Microdilution : 7H9 broth, 14-day incubation.
  • Resazurin Reduction : Fluorescence quantification of bacterial viability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictory data on substituent effects in HOMO-LUMO modulation?

Methodological Answer: Contradictions arise when substituents (e.g., bromo vs. tert-butyl) alter orbital localization. DFT (B3LYP/6-31G**) calculations show:

  • Bromophenyl : Stabilizes LUMO (-2.9 eV) via σ* (C—Br) contributions but leaves HOMO (-5.1 eV) unchanged.
  • tert-Butyl : Electron-donating effects raise HOMO (-4.8 eV), narrowing ΔE by 0.3 eV. Validation requires TD-DFT to correlate computed transitions with experimental λₐbₛ .

Q. What strategies address discrepancies in biological activity data between structural analogs?

Methodological Answer: For analogs with conflicting MIC values (e.g., 4-phenyl vs. 4-pyridin-2-yl):

  • SAR Analysis : Compare substituent electronic (Hammett σ) and steric (Taft Eₛ) parameters.
  • Molecular Docking : Identify binding pocket mismatches (e.g., pyridin-2-yl forms H-bonds with Mtb enzyme Arg⁶⁷, absent in phenyl analogs) .
  • Crystallography : Resolve target-ligand interactions (e.g., PDB: 4DQU for Mtb enoyl-ACP reductase) .

Critical Analysis of Contradictions

  • : Pyridin-2-yl derivatives show 10× higher Mtb inhibition than bromophenyl analogs. This aligns with docking studies showing pyridin-2-yl H-bonding to Mtb targets, absent in bromophenyl derivatives.
  • : Bromophenyl-based LECs exhibit shorter lifetimes (1000 h) vs. tert-butyl analogs (6000 h), attributed to bromine-induced quenching.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.